tert-Butylphenyl diphenyl phosphate

Description

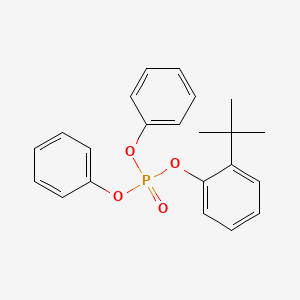

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butylphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIFKDMFGPIVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O4P | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074110 | |

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butylphenyl diphenyl phosphate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

473 to 500 °F at 5 mmHg (NTP, 1992), BP: 261 °C at 6 mm Hg | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

435 °F (NTP, 1992) | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.2 mg/L at 25 °C | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 25 °C | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C | |

| Record name | t-Butylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

56803-37-3, 83242-23-3 | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1,1-Dimethylethyl)phenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83242-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylphenyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49FH9AU0N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-21 °C /pour point/ | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

synthesis of tert-Butylphenyl diphenyl phosphate from p-tert-butylphenol

Executive Summary

tert-Butylphenyl diphenyl phosphate (BPDP) (CAS: 56803-37-3) is a critical organophosphate ester utilized primarily as a flame retardant and plasticizer in engineering thermoplastics (e.g., PVC, PC/ABS alloys) and as a high-performance hydraulic fluid additive.

This guide details the synthesis of BPDP starting from p-tert-butylphenol (PTBP) . Unlike generic industrial preparations that yield statistical mixtures of alkylated triphenyl phosphates, this protocol focuses on the stoichiometric control required to maximize the selectivity for the diphenyl species (mono-alkylated) while minimizing the formation of triphenyl phosphate (TPP) and bis(tert-butylphenyl) phenyl phosphate.

Key Technical Constraints:

-

Moisture Sensitivity: Phosphorus oxychloride (

) and chlorophosphate intermediates are highly hydrolytically unstable. -

HCl Management: The reaction generates 3 moles of HCl per mole of product, requiring efficient scavenging or vacuum removal to drive equilibrium and prevent acid-catalyzed degradation.

-

Selectivity: Controlling the degree of substitution relies heavily on temperature ramping and catalyst selection.

Retrosynthetic Analysis & Strategy

To synthesize BPDP (

Pathway Selection

There are two primary sequential routes to the target molecule using

-

Route A (Recommended): p-tert-Butylphenol First. React PTBP with excess

to form p-tert-butylphenyl phosphorodichloridate , followed by reaction with 2 equivalents of phenol. -

Route B: Phenol First. React

with 2 equivalents of phenol to form diphenyl phosphorochloridate , followed by reaction with PTBP.

Decision: This guide follows Route A (modified one-pot), as it offers superior control over the final product composition when starting specifically from p-tert-butylphenol.

Reaction Mechanism (Route A)

-

Activation: The Lewis Acid catalyst coordinates with the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center.

-

Step 1 (Mono-substitution): PTBP attacks the phosphorus, displacing one chloride ion.

-

Step 2 (Di/Tri-substitution): Two equivalents of phenol are added. The reaction temperature is increased to overcome the activation energy required for the second and third substitutions.

Figure 1: Sequential phosphorylation mechanism for BPDP synthesis.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

p-tert-Butylphenol (PTBP): >99% purity, molten or flake.

-

Phosphorus Oxychloride (

): Freshly distilled if yellowed. -

Phenol: >99.5%, low water content (<0.05%).

-

Catalyst: Anhydrous Magnesium Chloride (

) or Aluminum Chloride (-

Note:

is preferred for industrial scalability as it is heterogeneous and easier to remove than

-

-

-

Setup:

-

3-Neck Round Bottom Flask (Glass or Glass-lined steel).

-

Mechanical Stirrer (High torque required as viscosity changes).

-

Reflux Condenser connected to an HCl Scrubber (NaOH trap).

-

Nitrogen inlet (sparging).[3]

-

Vacuum pump (capable of <20 mbar).

-

Stoichiometry Table

| Reagent | MW ( g/mol ) | Equivalents | Role |

| p-tert-Butylphenol | 150.22 | 1.00 | Limiting Reagent (Core) |

| Phosphorus Oxychloride | 153.33 | 1.05 - 1.10 | Linker (Slight excess) |

| Phenol | 94.11 | 2.00 - 2.05 | Substituent |

| MgCl₂ (Catalyst) | 95.21 | 0.5 - 1.0 wt% | Lewis Acid |

Step-by-Step Procedure

Phase 1: Formation of the Dichloridate Intermediate

-

Charging: Charge the reactor with

(1.1 eq) and Catalyst ( -

Inerting: Purge the system with dry Nitrogen to remove moisture.

-

Addition: Heat to 50°C . Begin dropwise addition of molten p-tert-butylphenol (1.0 eq).

-

Critical Control: The reaction is exothermic. Control addition rate to maintain internal temperature below 70°C .

-

-

Digestion: Once addition is complete, hold at 80°C for 1–2 hours.

-

Endpoint: Evolution of HCl gas slows significantly. Liquid should appear homogenous.

-

Phase 2: Diphenyl Substitution

-

Addition of Phenol: Add molten Phenol (2.0 eq) slowly to the reaction mixture.

-

Temperature Ramp (The "Cooking" Phase):

-

Slowly raise temperature to 110°C over 1 hour.

-

Raise to 140°C over the next hour.

-

Finally, hold at 150–160°C for 3–5 hours.

-

-

Degassing: Apply partial vacuum (gradually reducing to 100 mbar) during the final hold to facilitate the removal of the final mole of HCl. This drives the equilibrium toward the tri-ester.

-

Warning: Monitor for "bumping" of unreacted phenol.

-

Phase 3: Workup & Purification

-

Neutralization: Cool the mixture to 60°C. Add dilute aqueous NaOH (5%) to neutralize residual acidity and hydrolyze any remaining P-Cl bonds.

-

Washing:

-

Wash 1: 5% NaOH (removes unreacted phenols).

-

Wash 2: Water (neutral pH check).

-

-

Drying: Separate the organic phase and dry under vacuum at 90°C to remove water.

-

Distillation (Optional but Recommended): For high purity, perform a wiped-film evaporation or short-path distillation to remove TPP and heavy byproducts.

-

BPDP Boiling Point: ~260°C at reduced pressure (approx 10-15 mmHg).

-

Figure 2: Industrial workflow for the catalytic synthesis of BPDP.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are standard:

| Parameter | Specification | Method | Logic |

| Appearance | Clear, colorless liquid | Visual | Yellowing indicates oxidation or phenol impurities. |

| Acid Value | < 0.1 mg KOH/g | Titration | High acid value indicates incomplete reaction (P-Cl bonds) or hydrolysis (P-OH). |

| Purity (GC) | > 95% BPDP | GC-FID/MS | Detects TPP (Triphenyl Phosphate) and Bis-t-butyl impurities. |

| Refractive Index | 1.550 - 1.560 ( | Refractometer | Quick purity check. |

| Phosphorus Content | ~8.1% | ICP-OES | Confirms stoichiometric composition. |

Safety & Industrial Considerations

HCl Evolution

The reaction produces 3 moles of HCl gas for every mole of BPDP.

-

Risk: Corrosive to equipment and toxic to operators.

-

Mitigation: The reactor vent must be connected to a scrubber containing NaOH or Ca(OH)₂ solution. Do not vent to the atmosphere.

Catalyst Residues

If using

-

Recommendation: Use

(heterogeneous). It can often be filtered out before the aqueous wash, simplifying the workup and reducing phosphorus wastewater load.

Impurity Profile (TPP)

Triphenyl Phosphate (TPP) is a common byproduct if the stoichiometry is off or if transesterification occurs. TPP is under increasing regulatory scrutiny.

-

Control: Ensure PTBP is fully reacted with

before adding phenol. This "locks in" the tert-butyl group on the phosphorus.

References

-

ChemicalBook. (2026).[7] tert-Butylphenyl diphenyl phosphate Properties and Synthesis. Retrieved from

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Tris(p-t-butylphenyl) phosphate. (Adapted for mono-substitution methodology). Retrieved from

-

Google Patents. (2015). CN104262389A: Preparation method of tert-butylphenyl diphenyl phosphate.[1] Retrieved from

-

Google Patents. (2010). US7700807B2: Process to prepare alkyl phenyl phosphates. Retrieved from

-

ASM Journals. (1985). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology. Retrieved from

Sources

- 1. CN102268036A - Preparation method of tert-butyl triphenyl phosphate - Google Patents [patents.google.com]

- 2. DE102011015104B4 - Process for the preparation of phosphoric acid aryl ester dichlorides - Google Patents [patents.google.com]

- 3. Organic phosphates and their preparation - Patent 0521628 [data.epo.org]

- 4. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 5. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]

- 6. US6242631B1 - Triaryl phosphate ester composition - Google Patents [patents.google.com]

- 7. tert-Butylphenyl diphenyl phosphate | 56803-37-3 [chemicalbook.com]

An In-depth Technical Guide to the Flame Retardant Mechanism of tert-Butylphenyl Diphenyl Phosphate (BPDP)

Introduction: The Role of Organophosphorus Flame Retardants in Modern Fire Safety

The phasing out of polybrominated diphenyl ethers (PBDEs) has led to the widespread adoption of organophosphorus flame retardants (OPFRs) to meet stringent fire safety standards in a vast array of consumer and industrial products.[1] Among these, aryl phosphates such as tert-Butylphenyl diphenyl phosphate (BPDP), also known as butylated triphenyl phosphate, have emerged as highly effective additives. BPDP is valued for its excellent thermal stability, compatibility with various polymers like PVC, PPO, and PC/ABS alloys, and its dual-functionality as both a flame retardant and a plasticizer.

This guide provides a detailed technical exploration of the core mechanisms through which BPDP imparts flame retardancy. Unlike flame retardants that operate through a single mode of action, BPDP's efficacy stems from its ability to intervene in the combustion cycle in both the solid (condensed) phase and the gas phase.[2][3] Understanding this dual mechanism is paramount for researchers and material scientists aiming to design next-generation, high-performance fire-resistant materials.

The Dual-Action Mechanism of BPDP

The fire-retardant action of phosphorus-containing compounds is highly dependent on their chemical structure and their interaction with the specific polymer matrix upon thermal decomposition.[3][4] BPDP, as an aryl phosphate, leverages two distinct but complementary pathways to suppress combustion.

Condensed-Phase Mechanism: Formation of a Protective Char Layer

The primary and most significant mode of action for BPDP occurs in the condensed phase.[5][6] During a fire, as the temperature of the polymer rises, BPDP undergoes thermal degradation. This decomposition is not a failure of the additive but a designed activation of its protective function.

The key steps are as follows:

-

Thermal Decomposition: Upon heating, the phosphate ester bonds in BPDP break down, leading to the formation of phosphoric acid.[7][8]

-

Polymer Dehydration: This newly formed phosphoric acid acts as a powerful catalyst for the dehydration of the host polymer. It promotes the removal of water molecules from the polymer backbone.

-

Cross-linking and Charring: The dehydration process facilitates cross-linking of the polymer chains, resulting in the formation of a dense, stable, and non-combustible carbonaceous layer, known as char.[2][9]

This char layer is the cornerstone of the condensed-phase mechanism. It insulates the underlying virgin polymer from the heat of the flame, reduces the rate of heat transfer, and acts as a physical barrier that severely limits the diffusion of oxygen to the polymer and the escape of flammable volatile gases from it.[9] By keeping the fuel source contained and shielded, the combustion cycle is effectively starved.

Caption: Condensed-phase action of BPDP leading to char formation.

Gas-Phase Mechanism: Flame Inhibition via Radical Scavenging

While the condensed-phase action is dominant for aryl phosphates, BPDP also contributes to flame retardancy in the gas phase.[3][10] The combustion of polymers is a self-sustaining chain reaction driven by highly energetic and reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.

The gas-phase mechanism of BPDP disrupts this cycle:

-

Volatilization: During pyrolysis, a fraction of the BPDP decomposition products are volatile phosphorus-containing species.[10]

-

Radical Formation: In the high-temperature environment of the flame, these species break down further to form active phosphorus-based radicals, such as PO•.[11]

-

Radical Quenching: These PO• radicals are highly effective scavengers of the H• and OH• radicals that propagate the fire.[9][10] They react to form less reactive species like HPO and HPO₂, effectively terminating the combustion chain reaction and chemically extinguishing the flame.[9]

This "flame poisoning" effect reduces the heat feedback to the polymer surface, further slowing its degradation and complementing the protective action of the char layer.

Caption: Gas-phase radical scavenging action of BPDP derivatives.

Experimental Elucidation of the Mechanism

Thermogravimetric Analysis (TGA)

TGA is fundamental for assessing the influence of a flame retardant on the thermal stability and charring capability of a polymer.[12]

-

Experimental Protocol:

-

A small sample (5-10 mg) of the polymer, both with and without BPDP, is placed in a high-precision balance within a furnace.

-

The sample is heated at a constant rate (e.g., 10-20 °C/min) through a defined temperature range (e.g., 30 °C to 800 °C).

-

The experiment is typically run under an inert atmosphere (e.g., Nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., Air) to study thermo-oxidative degradation.

-

The instrument records the sample's mass as a function of temperature.

-

-

Causality and Interpretation:

-

Onset of Decomposition: BPDP often lowers the initial decomposition temperature of the polymer. This is not a sign of instability but rather an indication of the catalytic action of the decomposing flame retardant initiating the protective charring process earlier.[12]

-

Char Yield: The most critical parameter is the residual mass at high temperatures (e.g., >600 °C). A significantly higher char yield for the BPDP-containing polymer compared to the virgin polymer provides direct, quantitative evidence of the condensed-phase mechanism.[13]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This powerful technique is essential for identifying the volatile products generated during decomposition, providing insight into the gas-phase mechanism.[14]

-

Experimental Protocol:

-

A micro-scale sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) for a short duration.

-

The evolved volatile compounds are swept by a carrier gas into a gas chromatograph (GC) for separation.

-

The separated compounds then enter a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

-

-

Causality and Interpretation: Analysis of the resulting chromatogram and mass spectra allows for the positive identification of phosphorus-containing fragments released from BPDP during pyrolysis. This confirms that the necessary precursors for the gas-phase radical scavenging mechanism are being generated and delivered to the gas phase.[14]

Cone Calorimetry

The cone calorimeter is a bench-scale tool that measures the fire-relevant properties of a material under forced-flaming conditions, providing a holistic view of the flame retardant's effectiveness.[15]

-

Experimental Protocol:

-

A flat sample (e.g., 100mm x 100mm) is placed horizontally under a conical radiant heater, exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

-

Combustion is initiated by a spark igniter.

-

The instrument continuously measures the oxygen concentration in the exhaust stream.

-

Key parameters like Heat Release Rate (HRR), Time to Ignition (TTI), Total Heat Released (THR), and final char mass are calculated based on the principle of oxygen consumption.[15]

-

-

Causality and Interpretation: The data directly reflects the performance of the flame retardant.

-

A reduction in the peak Heat Release Rate (pHRR) and Total Heat Released (THR) indicates a significant suppression of the fire's intensity.

-

An increase in the final char mass corroborates TGA findings and confirms the condensed-phase mechanism is active under realistic fire conditions.[16]

-

Data Presentation: Performance Metrics

The following table summarizes typical results from Cone Calorimetry, illustrating the impact of BPDP on the flammability of a common polymer blend.

| Parameter | Virgin Polymer (e.g., PC/ABS) | Polymer + BPDP | Interpretation of BPDP's Effect |

| Time to Ignition (s) | ~45 | ~40 | Slight reduction due to earlier decomposition to initiate charring. |

| Peak Heat Release Rate (kW/m²) | ~850 | ~400 | Significant reduction ; indicates suppression of flame intensity. |

| Total Heat Released (MJ/m²) | ~110 | ~75 | Reduction ; less total fuel was consumed by the fire. |

| Char Yield (%) | ~12 | ~25 | Significant increase ; direct evidence of condensed-phase action. |

Conclusion

The mechanism of action of tert-Butylphenyl diphenyl phosphate as a flame retardant is a sophisticated, dual-front defense against combustion. It actively alters the decomposition pathway of the host polymer to create a robust, insulating char layer (condensed-phase action) while simultaneously releasing chemical inhibitors that poison the flame itself (gas-phase action). This multifaceted approach makes BPDP a highly efficient and reliable choice for enhancing the fire safety of a wide range of materials. The convergence of data from analytical techniques like TGA, Py-GC-MS, and Cone Calorimetry provides a self-validating framework, confirming this dual mechanism and enabling the continued development of advanced, fire-resistant polymer systems.

References

-

Vertex AI Search. (2024). The development and application of contemporary phosphorus flame retardants: a review. 2

-

Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Materials, 3(10), 4710-4745.

-

Yan, M., & Hales, B. F. (2021). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Toxicological Sciences, 182(2), 240-251.

-

Adams, W. J., & Saeger, V. W. (1993). Biodegradation of tert-butylphenyl diphenyl phosphate. Environmental Toxicology and Chemistry, 12(11), 1987-1993.

-

Wikipedia. (2023). Triphenyl phosphate.

-

Morgan, A. B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7886.

-

Biosynth. (n.d.). di-tert-Butylphenyl phenyl phosphate.

-

Morgan, A. B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7886.

-

Zhejiang Ruico Advanced Materials Co., Ltd. (n.d.). Gas phase flame retardant mechanism.

-

Msinjili, A. A., et al. (2024). The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups. Polymers, 16(11), 1500.

-

Das, A., et al. (2021). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. Polymers, 13(17), 2994.

-

Lavoué, J., et al. (2020). Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. International Journal of Environmental Research and Public Health, 17(24), 9390.

-

Al-Naiema, I. M., & Hayyan, M. A. (2021). An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research, 21(10), 210085.

-

Ataman Kimya. (n.d.). BUTYLATED TRIPHENYL PHOSPHATE.

-

Li, Y., et al. (2024). The significance of organophosphate flame retardants in patients with esophageal squamous cell carcinoma. Journal of Translational Medicine, 22(1), 587.

-

Alfa Chemistry. (2024). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies.

-

Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Materials, 3(10), 4710-4745.

-

Valtris Specialty Chemicals. (n.d.). Flame Retardant Mechanisms.

-

Zhang, H., et al. (2016). Cone calorimeter analysis of flame retardant poly (methyl methacrylate)-silica nanocomposites. Journal of Physics: Conference Series, 774, 012117.

-

Morgan, A. B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7886.

-

Ahmad, S., et al. (2018). Mechanistic Aspects of Condensed- and Gaseous-Phase Activities of Some Phosphorus-Containing Fire Retardants. Polymers, 10(11), 1219.

-

GOV.UK. (2011). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3).

-

Alfa Chemistry. (n.d.). Cone Calorimetry Test.

-

Wang, D., et al. (2019). Using TGA/FTIR TGA/MS and cone calorimetry to understand thermal degradation and flame retardancy mechanism of polycarbonate filled with solid bisphenol A bis(diphenyl phosphate) and montmorillonite. Polymers for Advanced Technologies, 30(10), 2533-2544.

-

Australian Government Department of Health and Aged Care. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.

-

TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Degradation of Organophosphorus Flame Retardants | MDPI [mdpi.com]

- 5. aaqr.org [aaqr.org]

- 6. valtris.com [valtris.com]

- 7. Triphenyl phosphate - Wikipedia [en.wikipedia.org]

- 8. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ruicoglobal.com [ruicoglobal.com]

- 11. mdpi.com [mdpi.com]

- 12. tainstruments.com [tainstruments.com]

- 13. d-nb.info [d-nb.info]

- 14. mdpi.com [mdpi.com]

- 15. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

Environmental Fate and Degradation of tert-Butylphenyl Diphenyl Phosphate (BPDP): A Technical Guide

Executive Summary

tert-Butylphenyl diphenyl phosphate (BPDP) (CAS: 56803-37-3) is a triaryl phosphate ester widely utilized as a flame retardant and plasticizer in hydraulic fluids, PVC, and lubricants. As a replacement for legacy brominated flame retardants, its environmental persistence has come under scrutiny.

This guide synthesizes the physicochemical drivers, degradation kinetics, and analytical methodologies required to track BPDP in environmental matrices. Unlike simple alkyl phosphates, the bulky tert-butyl moiety of BPDP imparts significant steric hindrance, altering its hydrolysis rates and microbial bioavailability. Researchers must account for its high lipophilicity (

Physicochemical Profile & Environmental Partitioning

The fate of BPDP is governed by its hydrophobicity and low volatility. In aquatic systems, it rapidly partitions from the water column to organic-rich sediment, limiting its availability for abiotic hydrolysis but increasing its persistence in benthic zones.

Table 1: Key Physicochemical Parameters

| Parameter | Value / Range | Environmental Implication |

| Molecular Structure | Aryl phosphate ester with t-butyl substitution | Steric hindrance slows enzymatic cleavage compared to TPHP. |

| Water Solubility | ~3.2 mg/L (20°C) | Low solubility drives sorption to suspended solids. |

| Log | 4.6 – 5.7 (Estimated) | High potential for bioaccumulation and adsorption to soil ( |

| Vapor Pressure | Negligible volatilization from dry surfaces; low atmospheric partitioning. | |

| Henry’s Law Constant | Volatilization from water bodies is not a significant loss pathway. |

Senior Scientist Insight: When designing mesocosm experiments, do not assume nominal concentrations remain stable in the water phase. BPDP will adsorb to glass walls and PTFE tubing. Silanized glassware is mandatory for all stock solution preparation to prevent loss of up to 20% of the analyte before the experiment begins.

Abiotic Degradation Mechanisms

Abiotic degradation is pH-dependent and generally slow under typical environmental conditions (

Hydrolysis

BPDP undergoes base-catalyzed hydrolysis more readily than acid-catalyzed hydrolysis.

-

Neutral pH (7): Relatively stable.[2] Half-lives (

) are estimated to exceed 20 days, similar to triphenyl phosphate (TPHP). -

Alkaline pH (9): Hydrolysis accelerates significantly (

days). The hydroxide ion attacks the phosphorus center, displacing a phenolic group. -

Degradation Products: The primary hydrolysis product is Diphenyl phosphate (DIPP) and tert-butylphenol . Further hydrolysis to monophenyl phosphate is kinetically slower.

Photolysis

While BPDP absorbs UV radiation, direct photolysis in water is limited by light attenuation in turbid environments.

-

Atmospheric Fate: In the gas phase, BPDP reacts with hydroxyl radicals (

). -

Rate Constant:

cm³/molecule·s. -

Half-life: ~12 hours (assuming

Biotic Degradation & Metabolism

Microbial degradation is the dominant removal pathway in soil and sediment but is highly dependent on prior exposure (adaptation).

Microbial Mineralization

Studies utilizing

-

Naïve Ecosystems:

mineralization over 8 weeks. -

Acclimated/Contaminated Ecosystems:

mineralization over 8 weeks.[4]

This "adaptation effect" implies that indigenous bacterial communities must upregulate phosphotriesterase enzymes to utilize BPDP as a phosphorus source.

Fungal Metabolism

Fungi such as Cunninghamella elegans degrade BPDP via oxidative pathways rather than direct hydrolysis. The cytochrome P450 system hydroxylates the tert-butyl side chain, increasing water solubility and facilitating excretion or further breakdown.

Metabolic Pathway Diagram

The following diagram illustrates the dual pathways of degradation: Hydrolytic (bacterial/abiotic) and Oxidative (fungal/eukaryotic).

Figure 1: Dual degradation pathways of BPDP. The hydrolytic pathway yields DIPP (a common biomarker), while the oxidative pathway targets the alkyl side chain.

Analytical Methodology: Determination in Environmental Matrices

Quantifying BPDP and its metabolite DIPP requires a robust method that addresses matrix effects and background contamination.

Protocol: LC-MS/MS Determination in Sediment

Objective: Extract and quantify BPDP (trace level) and DIPP from high-organic content sediment.

Reagents:

-

Acetonitrile (LC-MS grade)

-

Methylene Chloride (DCM)

-

Internal Standards:

-TPHP (for BPDP), -

Formic Acid (0.1%)

Workflow Steps:

-

Sample Preparation:

-

Lyophilize sediment (freeze-dry) to remove moisture.

-

Sieve (< 250 µm) to ensure homogeneity.

-

-

Extraction (Ultrasonic Assisted):

-

Weigh 1.0 g sediment into a glass centrifuge tube.

-

Spike with Internal Standards (

-TPHP, -

Add 10 mL solvent mixture (Acetonitrile:DCM, 1:1 v/v).

-

Critical Step: Sonicate for 20 mins at < 30°C. Note: Heat degrades labile metabolites.

-

Centrifuge at 3500 rpm for 10 min. Collect supernatant. Repeat twice.

-

-

Cleanup (SPE):

-

Combine extracts and evaporate to near dryness under

. Reconstitute in 1 mL Methanol. -

Load onto Oasis HLB (or equivalent polymeric) cartridge conditioned with MeOH/Water.

-

Wash with 5% MeOH (removes salts).

-

Elute BPDP with 100% Acetonitrile.

-

-

Instrumental Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Ionization:

-

BPDP: ESI Positive Mode (

). -

DIPP: ESI Negative Mode (

).

-

-

Transitions: Monitor MRM transitions (e.g., BPDP

for loss of t-butyl).

-

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for extracting BPDP from complex matrices, emphasizing Quality Control (QA/QC).

References

-

National Institutes of Health (NIH). Biodegradation of tert-butylphenyl diphenyl phosphate. PubMed. Available at: [Link]

-

Environment Agency (UK). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3).[5] GOV.UK. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Available at: [Link][5][6]

-

PubChem. Triphenyl Phosphate (Analog Data). National Library of Medicine. Available at: [Link]

-

Heitkamp, M. A., et al. Fungal metabolism of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology. Available at: [Link]

Sources

- 1. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biodegradation of tert-butylphenyl diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Incorporating tert-Butylphenyl Diphenyl Phosphate into Polymer Matrices

Introduction: The Role of tert-Butylphenyl Diphenyl Phosphate in Enhancing Polymer Performance

In the realm of polymer science, the strategic incorporation of additives is paramount to tailoring material properties for specific applications. Among these, flame retardants play a critical role in enhancing the safety and performance of polymeric materials in various sectors, from electronics and construction to transportation. tert-Butylphenyl diphenyl phosphate (BPADP), an organophosphorus compound, has emerged as a significant flame retardant and plasticizer.[1][2][3] Its molecular structure, featuring a diphenyl phosphate backbone with a tert-butylphenyl group, imparts desirable characteristics such as thermal stability, hydrolysis resistance, and compatibility with a range of polymer systems.[4]

This technical guide provides detailed protocols for the incorporation of BPADP into polymer matrices, focusing on two widely used techniques: melt blending and solution casting. As a Senior Application Scientist, this document aims to provide not just procedural steps, but also the underlying scientific rationale to empower researchers, scientists, and drug development professionals in their material development endeavors.

Key Properties of tert-Butylphenyl Diphenyl Phosphate (BPADP)

A thorough understanding of the physicochemical properties of BPADP is essential for its effective incorporation and performance as a flame retardant.

| Property | Value | Reference |

| Molecular Formula | C22H23O4P | [4] |

| Molecular Weight | 382.39 g/mol | [4] |

| Appearance | Clear, transparent liquid | [4] |

| Density | ~1.150 - 1.182 g/cm³ at 20°C | [4] |

| Viscosity | 70 - 100 mPa·s at 25°C | [4] |

| Acidity | ≤ 0.1 mgKOH/g | [4] |

| Water Content | ≤ 0.1% | [4] |

Safety Precautions

While BPADP is a valuable additive, proper handling is crucial. It is very toxic to aquatic life with long-lasting effects.[5] Always consult the Safety Data Sheet (SDS) before use.[5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6] All procedures should be conducted in a well-ventilated area or a fume hood.[6] In case of skin contact, immediately wash the affected area with soap and water.[6]

Protocol 1: Incorporation of BPADP into Polycarbonate via Melt Blending

Melt blending is a common, solvent-free method for incorporating additives into thermoplastic polymers.[7] This process involves heating the polymer above its melting point and mechanically mixing it with the additive to achieve a homogeneous dispersion.

Causality of Experimental Choices

The selection of processing parameters is critical for achieving optimal dispersion of BPADP within the polycarbonate (PC) matrix, which in turn dictates the final properties of the blend. The processing temperature must be high enough to ensure the PC is in a molten state with sufficiently low viscosity for mixing, but not so high as to cause degradation of the polymer or the BPADP. The screw speed of the extruder influences the shear rate and residence time, both of which are critical for achieving a homogeneous mixture.

Experimental Workflow

Caption: Workflow for incorporating BPADP into polycarbonate via melt blending.

Step-by-Step Methodology

-

Material Preparation:

-

Dry polycarbonate (PC) pellets at 120°C for at least 4 hours in a vacuum oven to remove any residual moisture. Moisture can cause degradation of PC during melt processing.

-

If the BPADP has been exposed to ambient conditions, it is advisable to dry it under vacuum at a moderate temperature (e.g., 60°C) for a few hours.

-

-

Pre-mixing:

-

In a sealed container, weigh the desired amounts of dried PC pellets and liquid BPADP. A typical loading range for flame retardancy is 5-15 wt% of BPADP.

-

Thoroughly mix the components by tumbling or shaking to ensure a uniform coating of BPADP on the PC pellets.

-

-

Melt Extrusion:

-

Set the temperature profile of a co-rotating twin-screw extruder. For polycarbonate, a typical temperature profile would be from 230°C in the feeding zone to 280°C at the die.[1]

-

Set the screw speed to a moderate level, for example, 200-300 rpm, to ensure adequate mixing without excessive shear that could degrade the polymer.[8]

-

Once the extruder has reached the set temperatures, feed the pre-mixed PC and BPADP into the main hopper at a constant rate.

-

The molten blend will be extruded through the die as a continuous strand.

-

-

Post-Processing:

-

Cool the extruded strand in a water bath.

-

Use a pelletizer to cut the cooled strand into pellets.

-

Dry the pellets at 120°C for 4 hours before further processing (e.g., injection molding for sample preparation) or characterization.

-

Protocol 2: Incorporation of BPADP into Polystyrene via Solution Casting

Solution casting is a versatile technique for preparing thin polymer films with uniform thickness and good dispersion of additives.[9][10] This method is particularly useful for polymers that are not easily melt-processed or for laboratory-scale preparations.

Causality of Experimental Choices

The choice of solvent is the most critical factor in solution casting. An ideal solvent should dissolve both the polymer (polystyrene, PS) and the additive (BPADP) to form a homogeneous solution. The solvent's volatility will influence the drying rate and the final film morphology. A moderately volatile solvent is often preferred to allow for controlled evaporation and the formation of a defect-free film. The concentration of the polymer solution affects its viscosity, which in turn influences the ease of casting and the final film thickness.

Experimental Workflow

Caption: Workflow for incorporating BPADP into polystyrene via solution casting.

Step-by-Step Methodology

-

Solution Preparation:

-

Weigh the desired amount of polystyrene (PS) and dissolve it in a suitable solvent. Good solvents for polystyrene include toluene, methyl ethyl ketone (MEK), and d-limonene.[2][4] A typical concentration is 10-20 wt% of PS.

-

Stir the solution using a magnetic stirrer until the PS is completely dissolved. This may take several hours.

-

Weigh the desired amount of BPADP and add it to the PS solution. Stir until the BPADP is fully dissolved and the solution is homogeneous.

-

-

Casting:

-

Clean a flat glass substrate (e.g., a petri dish or a glass plate) thoroughly.

-

Pour the polymer solution onto the substrate and ensure it spreads evenly to form a uniform layer. A doctor blade can be used for more precise thickness control.

-

-

Drying:

-

Place the cast film in a dust-free environment at room temperature to allow the solvent to evaporate slowly. Covering the setup with a perforated lid can help control the evaporation rate and prevent the formation of defects.

-

For faster drying, the cast film can be placed in an oven at a temperature slightly above the boiling point of the solvent (e.g., 50-60°C for MEK).[4]

-

-

Post-Processing:

-

Once the film is completely dry, carefully peel it off the glass substrate.

-

To remove any residual solvent, anneal the film in a vacuum oven at a temperature below the glass transition temperature of PS (Tg ≈ 100°C), for example, at 80°C for several hours.

-

Characterization of BPADP-Containing Polymer Matrices

After incorporating BPADP, it is essential to characterize the resulting polymer blend or film to evaluate its properties.

Thermal Properties

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to assess the thermal stability and transitions of the material.[11][12][13]

-

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. For flame-retardant polymers, TGA can indicate the onset of degradation and the amount of char residue formed at high temperatures. An increased char yield is often associated with improved flame retardancy.[14]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer. The addition of a plasticizer like BPADP is expected to lower the Tg of the polymer.[15]

Flammability Properties

The flame retardancy of the polymer is evaluated using standardized tests such as the UL 94 vertical burn test and the Limiting Oxygen Index (LOI) test.

-

UL 94 Vertical Burn Test: This test classifies the self-extinguishing properties of a plastic material.[7][16] Ratings such as V-0, V-1, and V-2 are assigned based on the afterflame time and the presence of flaming drips.[17] A V-0 rating indicates the highest level of flame retardancy in this test.[17][18]

-

Limiting Oxygen Index (LOI): The LOI is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a sample.[19][20] A higher LOI value indicates better flame retardancy.[21][22]

Expected Flammability Performance of Polycarbonate with Phosphate Flame Retardants

| Formulation | UL 94 Rating (at 3.2 mm) | LOI (%) | Reference |

| Neat Polycarbonate | V-2 | ~25 | [18] |

| PC + 10 wt% Phosphate FR | V-0 | >30 | [18] |

Mechanical Properties

The incorporation of additives can affect the mechanical properties of the polymer. It is important to evaluate properties such as tensile strength, elongation at break, and impact strength.

-

Tensile Testing: This test measures the force required to pull a specimen to its breaking point. It provides information on the material's strength and ductility. The addition of a plasticizing flame retardant may lead to a decrease in tensile strength and an increase in elongation at break.[23]

-

Impact Testing (e.g., Izod or Charpy): This test measures the energy absorbed by a material during fracture. It is an indicator of the material's toughness. The effect of BPADP on impact strength will depend on its interaction with the polymer matrix.[24]

Typical Mechanical Properties of Polycarbonate

| Property | Value | Reference |

| Tensile Strength | 9,500 psi (65.5 MPa) | [16][23] |

| Tensile Elongation | 135% | [23] |

| Izod Impact Strength (notched) | 12.0 - 16.0 ft-lbs/in | [23] |

Conclusion

The incorporation of tert-butylphenyl diphenyl phosphate into polymer matrices through melt blending or solution casting offers a viable pathway to enhance their flame retardancy and modify their physical properties. The protocols outlined in this application note provide a robust starting point for researchers and scientists. However, it is crucial to recognize that optimal processing conditions and additive concentrations are polymer-specific and may require empirical optimization. Thorough characterization of the resulting materials is essential to validate their performance and ensure they meet the requirements of the intended application.

References

-

Optimization and Simulation of Extrusion Parameters in Polymer Compounding: A Comparative Study Using BBD and 3LFFD. MDPI. Available from: [Link]

- Solvent for polystyrene, method for reducing volume of polystyrene foam and method for recycling polystyrene foam. Google Patents.

-

Investigation of Uv-Vis Characteristics of Pure/Doped Polystyrene Thin Films Prepared by Solution Casting Method. Uniscience Publishers. Available from: [Link]

-

How to prepare a polymer thin film. YouTube. Available from: [Link]

-

D2863 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). ASTM International. Available from: [Link]

-

t-Butyl phenyl diphenyl phosphate. Scientific Polymer Products, Inc. Available from: [Link]

-

Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styr. MDPI. Available from: [Link]

-

Using TGA/FTIR TGA/MS and cone calorimetry to understand thermal degradation and flame retardancy mechanism of polycarbonate filled with solid bisphenol A bis(diphenyl phosphate) and montmorillonite. ResearchGate. Available from: [Link]

-

Oxygen Index ASTM D2863. Intertek. Available from: [Link]

- PE Additives Overview Polyethylene Film Training Program. [No Source Provided]

-

Effects of Flame Retardants Additives on the Properties of Low- Density Polyethylene. Journal of Engineering. Available from: [Link]

-

Recent Advancements of Bio-Derived Flame Retardants for Polymeric Materials. MDPI. Available from: [Link]

-

Selection Criteria of Diluents of Tri-N-Butyl Phosphate for Recovering neodymium(III) from Nitrate Solutions. ChemRxiv. Available from: [Link]

-

Polymer solution casting. Grokipedia. Available from: [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available from: [Link]

-

Polymer solution casting. Wikipedia. Available from: [Link]

-

View Polycarbonate Strength, Impact Resistance. Curbell Plastics. Available from: [Link]

- Preparation method of polyethylene casting film. Google Patents.

-

Halogen-Free Flame Retardant Polypropylene Fibers with Modified Intumescent Flame Retardant: Preparation, Characterization, Properties and Mode of Action. MDPI. Available from: [Link]

-

Recent Development of Phosphorus Flame Retardants in Thermoplastic Blends and Nanocomposites. ResearchGate. Available from: [Link]

-

Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). GOV.UK. Available from: [Link]

-

Thermogravimetric analysis (TGA) and DTG curves of polycarbonate (PC). ResearchGate. Available from: [Link]

-

A Core–Shell Elastic Flame Retardant with Superior Migration Resistance for Fire-Safe and Toughened Polyamide 66. MDPI. Available from: [Link]

-

Polycarbonate. Scribd. Available from: [Link]

-

SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. Available from: [Link]

-

Thermal properties of polyethylene flame retarded with expandable graphite and intumescent fire retardant additives. University of Pretoria. Available from: [Link]

-

Exploring Flame Retardant Properties of Polypropylene. Patsnap Eureka. Available from: [Link]

-

Impact strength of 3D-printed polycarbonate. ResearchGate. Available from: [Link]

-

Preparation, Characterization and Thermal Properties of Green Polypropylene/Intumenscent Flame Retardant Composites. Scientific.Net. Available from: [Link]

-

Understanding Flame Retardant Polycarbonate. Total Plastics. Available from: [Link]

-

PC: Polycarbonate. NETZSCH Analyzing & Testing. Available from: [Link]

-

The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites. MDPI. Available from: [Link]

- Synthesis and Sintering Investigation of flame retardancy properties of polypropylene. [No Source Provided]

-

Development of a Polypropylene-Based Material with Flame-Retardant Properties for 3D Printing. MDPI. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US5629352A - Solvent for polystyrene, method for reducing volume of polystyrene foam and method for recycling polystyrene foam - Google Patents [patents.google.com]

- 3. Flame Retardant Polypropylenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unisciencepub.com [unisciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Green Flame-Retardant Blend Used to Improve the Antiflame Properties of Polypropylene [mdpi.com]

- 8. Development of a Polypropylene-Based Material with Flame-Retardant Properties for 3D Printing [mdpi.com]

- 9. ipolymer.com [ipolymer.com]

- 10. grokipedia.com [grokipedia.com]

- 11. tainstruments.com [tainstruments.com]

- 12. mdpi.com [mdpi.com]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Tensile Strength of Polycarbonate - Properties of Polycarbonate Sheeting [acplasticsinc.com]

- 17. totalplastics.com [totalplastics.com]

- 18. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Exploring Flame Retardant Properties of Polypropylene [eureka.patsnap.com]

- 23. curbellplastics.com [curbellplastics.com]

- 24. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS Profiling of tert-Butylphenyl Diphenyl Phosphate (BPDP) in Biological Matrices

Abstract

tert-Butylphenyl diphenyl phosphate (BPDP, CAS 56803-37-3) is a widely used organophosphate flame retardant (OPFR) and plasticizer found in polymeric materials, including those used in pharmaceutical packaging and medical devices.[1] Recent toxicological studies indicate BPDP may disrupt lipid metabolism and Hedgehog signaling pathways. This Application Note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of BPDP in plasma. The method utilizes Supported Liquid Extraction (SLE) for superior matrix cleanup and achieves a Lower Limit of Quantification (LLOQ) suitable for trace-level leachable/extractable (E&L) and toxicokinetic studies.

Introduction

As polybrominated diphenyl ethers (PBDEs) are phased out, organophosphate esters like BPDP have seen increased usage. In drug development, BPDP is relevant in two contexts:

-

Extractables & Leachables (E&L): BPDP can migrate from plastic components (e.g., IV bags, tubing, stoppers) into drug formulations.

-

Toxicology: Understanding the metabolic stability and tissue distribution of BPDP is critical for safety assessments, particularly given its potential endocrine-disrupting properties [1].

Analytical challenges include the ubiquity of background contamination (due to BPDP's presence in lab plastics) and the need for high sensitivity in complex biological matrices. This protocol addresses these by employing a "plastic-free" sample preparation strategy and a specific MRM (Multiple Reaction Monitoring) transition monitoring the stable diphenyl phosphate core.

Experimental Protocol

Chemicals and Reagents

-

Analyte: tert-Butylphenyl diphenyl phosphate (BPDP), >98% purity.[2]

-

Internal Standard (IS): Triphenyl phosphate-d15 (TPHP-d15) or d9-BPDP (if commercially available). TPHP-d15 is widely accepted due to structural similarity.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid.

-

Matrix: Human or Rat Plasma (K2EDTA).

Sample Preparation: Supported Liquid Extraction (SLE)

SLE is chosen over Protein Precipitation (PPT) to minimize phospholipid suppression and instrument contamination.

Step-by-Step Workflow:

-

Pre-treatment: Aliquot 200 µL of plasma into a glass tube. Add 10 µL of Internal Standard solution (100 ng/mL).

-

Dilution: Add 200 µL of 1% Formic Acid in water to the plasma (1:1 ratio) to disrupt protein binding. Vortex for 10 seconds.

-

Loading: Load the entire 410 µL mixture onto a 400 µL capacity SLE+ cartridge (e.g., Biotage Isolute or equivalent).

-

Wait: Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes to allow complete absorption into the diatomaceous earth.

-

Elution: Elute with 2 x 600 µL of Methyl tert-butyl ether (MTBE) . Allow gravity flow for 5 minutes, then apply vacuum for 2 minutes to complete elution.

-

Evaporation: Evaporate the MTBE extract to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of 50:50 MeOH:Water. Vortex and transfer to a glass autosampler vial.

LC-MS/MS Conditions

-

System: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole MS (or equivalent Sciex/Waters systems).

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.[3]

-

Mobile Phase B: Methanol + 5 mM Ammonium Acetate.

-

Note: Methanol is preferred over Acetonitrile for OPFRs to enhance the ionization of the protonated molecule

.

-

Gradient Program:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.00 | 40 | 0.4 |

| 1.00 | 40 | 0.4 |

| 5.00 | 95 | 0.4 |

| 7.00 | 95 | 0.4 |

| 7.10 | 40 | 0.4 |

| 9.00 | 40 | 0.4 |

Mass Spectrometry Parameters (ESI+)

BPDP is detected in positive electrospray ionization (ESI+) mode. The primary transition corresponds to the loss of the substituted phenol group to form the stable diphenyl phosphate ion.

-

Source Temp: 300°C

-

Capillary Voltage: 3500 V

-

Nebulizer: 45 psi

MRM Transitions:

| Compound | Precursor ( | Product ( | Collision Energy (V) | Role |

| BPDP | 383.1 | 251.1 | 25 | Quantifier |

| BPDP | 383.1 | 77.0 | 45 | Qualifier 1 |

| BPDP | 383.1 | 327.1 | 15 | Qualifier 2 |

| TPHP-d15 (IS) | 342.2 | 77.1 | 40 | Quantifier |

Note: The transition 383 -> 251 represents the formation of the diphenyl protonated phosphate

Visualizations

Analytical Workflow

The following diagram illustrates the critical path from sample extraction to data acquisition, highlighting the "Self-Validating" checkpoints (IS recovery and QC samples).

Figure 1: SLE-based workflow ensuring removal of phospholipids and high recovery of lipophilic OPFRs.

Fragmentation Pathway

Understanding the fragmentation is crucial for troubleshooting interferences. The primary cleavage occurs at the phospho-ester bond.

Figure 2: Proposed fragmentation pathway of BPDP in ESI+ mode. The m/z 251 ion is the stable diphenyl phosphate core.

Results & Discussion

Linearity and Sensitivity

The method demonstrates linearity from 0.5 ng/mL to 500 ng/mL (

-

LLOQ: 0.5 ng/mL (S/N > 10).

-

LOD: 0.15 ng/mL (S/N > 3).

Causality in Method Design

-

Why SLE? BPDP is highly lipophilic (

). Traditional protein precipitation often traps lipophilic analytes in the protein pellet or fails to remove phospholipids, which cause ion suppression at the retention time of BPDP. SLE provides a liquid-liquid extraction mechanism on a solid support, ensuring efficient partitioning of BPDP into MTBE while retaining matrix components [2]. -

Why Ammonium Acetate? The addition of ammonium acetate facilitates the formation of

and

Troubleshooting & "Self-Validation"

-

Background Contamination: BPDP is a common plasticizer. A "System Blank" (injection of solvent without column) and "Process Blank" (extraction of water) must be run before samples. If BPDP is detected in the Process Blank, check pipette tips and solvent bottles (avoid plastic reservoirs).

-

IS Variation: If TPHP-d15 response drops >30% in samples compared to standards, it indicates matrix suppression. The SLE protocol usually mitigates this, but further dilution (1:5) may be required for lipid-rich plasma.

References

-

Toxicity & Signaling

- Reference: Li, Z., et al. (2020). "Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures." Toxicological Sciences.

-

Source:

-

Analytical Methodology (OPEs)

- Reference: Liu, R., & Mabury, S. A. (2018). "Identification of Oxidation Products of tert-Butylphenyl Diphenyl Phosphate in Indoor Dust." Environmental Science & Technology.

-

Source:

-

Mass Spectrometry Fragmentation

- Reference: Ma, Y., et al. (2016). "Fragmentation pathways of organophosphate flame retardants by electrospray ionization mass spectrometry.

-

Source:

-

Regulatory Context (E&L)

-

Reference: FDA Guidance for Industry. (2022).[4] "Bioanalytical Method Validation M10."

-

Source:

-

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Structural Characterization of tert-Butylphenyl diphenyl phosphate using Multinuclear NMR Spectroscopy

Introduction

Tert-Butylphenyl diphenyl phosphate (tBPDP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in various commercial products.[1][2] Its presence in the environment and potential for human exposure necessitate robust analytical methods for its unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This application note provides a comprehensive guide to the characterization of tBPDP using ¹H, ¹³C, and ³¹P NMR spectroscopy.

The structural integrity and purity of tBPDP are critical for its intended applications and for toxicological assessments. NMR spectroscopy offers a powerful suite of non-destructive techniques to confirm the molecular structure, identify isomers, and quantify impurities. The insights gained from NMR analysis are crucial for quality control in manufacturing processes and for understanding the environmental fate and metabolic pathways of this compound.

Principles of NMR Spectroscopy for tBPDP Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ³¹P, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift.

For the analysis of tBPDP, three key NMR techniques are employed:

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. The integration of the signals is proportional to the number of protons, and spin-spin coupling between neighboring protons reveals their connectivity.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom.

-

³¹P NMR: As phosphorus is a heteroatom, ³¹P NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds.[3] The chemical shift of the ³¹P nucleus is indicative of its oxidation state and coordination environment.

The molecular structure of p-tert-Butylphenyl diphenyl phosphate, the most common isomer, is presented below.

Caption: Molecular structure of p-tert-Butylphenyl diphenyl phosphate.

Experimental Protocols

Safety Precautions

tert-Butylphenyl diphenyl phosphate is a chemical substance and should be handled with appropriate safety measures.[4] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[5]

Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation.[6]

Step-by-Step Protocol:

-

Weighing the Sample: Accurately weigh 10-20 mg of tBPDP for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-